molecular formula C25H18Br2O4 B11090789 6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one

6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one

Cat. No.: B11090789
M. Wt: 542.2 g/mol
InChI Key: IQGSLXAQJQRQTL-UHFFFAOYSA-N
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Description

3-BENZOYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple bromine atoms and a chromanone core, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the reaction of boron reagents with palladium catalysts to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often involving automated systems to control reaction conditions precisely. The reagents used are typically sourced in bulk to reduce costs and ensure consistency in production.

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-BENZOYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-BENZOYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-BENZOYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE apart is its chromanone core, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in research exploring novel biological activities.

Properties

Molecular Formula

C25H18Br2O4

Molecular Weight

542.2 g/mol

IUPAC Name

3-benzoyl-6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3,4-dihydrochromen-2-one

InChI

InChI=1S/C25H18Br2O4/c1-14(23(28)16-7-9-17(26)10-8-16)21-19-13-18(27)11-12-20(19)31-25(30)22(21)24(29)15-5-3-2-4-6-15/h2-14,21-22H,1H3

InChI Key

IQGSLXAQJQRQTL-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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